molecular formula C10H7F3O2S B12960854 6-((Trifluoromethyl)thio)chroman-4-one

6-((Trifluoromethyl)thio)chroman-4-one

Cat. No.: B12960854
M. Wt: 248.22 g/mol
InChI Key: ROBMIODBJSLATN-UHFFFAOYSA-N
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Description

6-((Trifluoromethyl)thio)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethylthio group at the 6th position of the chroman-4-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((Trifluoromethyl)thio)chroman-4-one typically involves the introduction of the trifluoromethylthio group into the chroman-4-one framework. One common method involves the reaction of chroman-4-one with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol sulfonates in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-((Trifluoromethyl)thio)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of chroman-4-one .

Scientific Research Applications

6-((Trifluoromethyl)thio)chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((Trifluoromethyl)thio)chroman-4-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)chroman-4-one
  • 6-(Methylthio)chroman-4-one
  • 6-(Ethylthio)chroman-4-one

Comparison: 6-((Trifluoromethyl)thio)chroman-4-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and potentially enhanced biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound .

Properties

Molecular Formula

C10H7F3O2S

Molecular Weight

248.22 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H7F3O2S/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2

InChI Key

ROBMIODBJSLATN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)SC(F)(F)F

Origin of Product

United States

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